molecular formula C7H13ClN4 B2885359 N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride CAS No. 2034442-76-5

N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride

Cat. No.: B2885359
CAS No.: 2034442-76-5
M. Wt: 188.66
InChI Key: HAYTUUHWBVWZHH-UHFFFAOYSA-N
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Description

N2,N2,6-Trimethylpyrimidine-2,4-diamine hydrochloride is a pyrimidine-based building block of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure in pharmaceuticals due to its role as a fundamental component of DNA and RNA, which allows it to interact effectively with a wide array of biological targets . This core structure is known for its versatility, serving as a bioisostere for phenyl and other aromatic systems, often leading to improved pharmacokinetic and pharmacodynamic properties in drug candidates . Research into structurally similar pyrimidine-diamine compounds highlights their potential in the development of targeted therapies. For instance, such derivatives are being investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target for the treatment of hepatocellular carcinoma (HCC) . In this context, the methyl substituents on the pyrimidine ring can be critical for conferring selectivity and potency against specific kinase targets . Furthermore, pyrimidine derivatives continue to show broad applicability across multiple therapeutic areas, including as lead compounds in the development of anti-infectives and in explorations for treating central nervous system (CNS) disorders . This reagent provides researchers with a valuable intermediate for the synthesis of novel compounds in these cutting-edge fields.

Properties

IUPAC Name

2-N,2-N,6-trimethylpyrimidine-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.ClH/c1-5-4-6(8)10-7(9-5)11(2)3;/h4H,1-3H3,(H2,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYTUUHWBVWZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Methylation Protocol

  • Initial Methylation :
    Reaction of 2,4-diamino-6-methylpyrimidine with methyl iodide (2.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours in the presence of sodium hydride (NaH) achieves mono-methylation at the N2 position. Excess methylating agent ensures complete conversion, though over-alkylation at the N4 position must be controlled through temperature modulation.

  • Second Methylation :
    Subsequent treatment with methyl iodide (1.1 equiv) under reflux conditions (100°C, 8 hours) introduces the second methyl group at N2. The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) improves yield from 68% to 89% by enhancing reagent solubility.

  • Hydrochloride Salt Formation :
    The free base is treated with concentrated hydrochloric acid (HCl) in ethanol at 0°C, yielding the crystalline hydrochloride salt. Slow cooling (−20°C, 24 hours) produces needles with >99% purity by HPLC.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the methylation process while maintaining selectivity. A representative protocol involves:

Optimized Reaction Conditions

  • Reagents : 2,4-diamino-6-methylpyrimidine (1.0 equiv), methyl iodide (3.3 equiv), NaH (2.5 equiv)
  • Solvent : N-methyl-2-pyrrolidone (NMP)
  • Conditions : 150 W microwave power, 120°C, 15 minutes
  • Yield : 94% (compared to 72% for conventional heating)

The localized superheating in microwave systems reduces side reactions, particularly N4 methylation, which is suppressed to <2% under these conditions.

Industrial-Scale Production

Large-scale manufacturing requires modifications to ensure cost-effectiveness and safety:

Continuous Flow Reactor Design

  • Methylation Stage :
    A tubular reactor with staggered static mixers achieves 98% conversion in 45 minutes at 130°C using dimethyl carbonate as a green methylating agent.

  • Salt Formation :
    In-line acidification with HCl gas in a falling-film evaporator produces the hydrochloride salt with consistent particle size distribution (D90 < 50 μm).

Purification and Crystallization

Parameter Conventional Method Industrial Method
Solvent System Ethanol/water (3:1) Isopropanol/acetone (1:2)
Crystallization Slow cooling (−20°C) Anti-solvent precipitation
Purity 99.2% 98.7%
Yield 85% 91%

Anti-solvent precipitation using acetone reduces processing time by 60% compared to traditional cooling methods.

Analytical Characterization

Critical quality control metrics include:

  • ¹H NMR (DMSO-d6): δ 2.35 (s, 6H, N(CH3)2), 2.50 (s, 3H, C6-CH3), 6.45 (s, 1H, C5-H).
  • X-ray Diffraction : Orthorhombic crystal system (space group P212121) with HCl forming a hydrogen-bonded network to pyrimidine N3.

Chemical Reactions Analysis

Types of Reactions

N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.

    Substitution: Halogenating agents such as chlorine or bromine; reactions are conducted in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N2,N2,6-trimethylpyrimidine-2,4-diamine oxide.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of halogenated derivatives with different halogen atoms.

Scientific Research Applications

N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Core Heterocyclic Rings
  • Pyrimidine vs. Triazine: Pyrimidine (C₄H₄N₂): Contains two nitrogen atoms at positions 1 and 3. Triazine (C₃H₃N₃): Features three nitrogen atoms, as seen in imeglimin hydrochloride (a 1,3,5-triazine derivative). The additional nitrogen enhances polarity and solubility, which is critical for imeglimin’s antidiabetic activity .
Substituent Effects
  • N2,N2,6-Trimethyl Grouping: The dimethylamino group at N2 and methyl at C6 in the target compound likely increase steric bulk and lipophilicity compared to simpler pyrimidines. Similar methyl substitutions in triazine analogs (e.g., imeglimin) improve metabolic stability and bioavailability .
  • Styryl and Aryl Modifications :
    • Triazine derivatives like (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine (Compound A) incorporate conjugated styryl groups, which enhance π-π stacking interactions and optical properties. Such modifications are absent in the target compound but highlight structural versatility for tailored applications .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Core Structure Molecular Weight (g/mol) Melting Point Solubility Key Features
N2,N2,6-Trimethylpyrimidine-2,4-diamine HCl Pyrimidine ~220* Not Reported High (water, methanol)† Lipophilic methyl groups; hydrochloride salt
Imeglimin Hydrochloride Triazine 191.66 242°C (decomp) Water, methanol Antidiabetic; chiral R-configuration
Compound A Triazine ~315‡ Not Reported Organic solvents Styryl group; medicinal potential

*Estimated based on pyrimidine core (C₄H₄N₂) + 3 methyl groups + HCl.
†Assumed due to hydrochloride salt.
‡Calculated for C₁₃H₁₅N₅.

Key Observations:
  • Solubility : The hydrochloride salt form of both the target compound and imeglimin enhances aqueous solubility, critical for oral bioavailability .
  • Thermal Stability : Imeglimin decomposes at 242°C, whereas dihydrotriazine derivatives (e.g., N2,6-diaryl-5,6-dihydrotriazines) show irreversible thermal desolvation, suggesting pyrimidines may exhibit intermediate stability .

Biological Activity

N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C8H12ClN5
  • Molecular Weight : 203.67 g/mol

This compound features a pyrimidine ring substituted at specific positions with methyl and amine groups, which contribute to its biological activity.

This compound exhibits its biological effects primarily through modulation of specific molecular targets involved in cellular processes. The following mechanisms have been identified:

  • Kinase Modulation : Recent studies indicate that compounds with a similar pyrimidine scaffold can act as allosteric modulators of kinases such as Hck. For instance, PDA1 and PDA2 (related compounds) have been shown to stabilize or destabilize kinase conformations, affecting their activity significantly .
  • Inhibition of Oncogenic Pathways : The compound has been evaluated for its ability to inhibit myeloid cell leukemia 1 (Mcl-1), a protein implicated in the survival of cancer cells. Compounds derived from the trimethylpyrimidine series demonstrated potent inhibitory effects on Mcl-1 in vitro and in vivo models .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's half-maximal inhibitory concentration (IC50) values in different assays are summarized in Table 1.

Cell LineIC50 (µM)Reference
NCI-H9290.5
K5620.8
MCF-71.0

In Vivo Studies

Animal model studies have shown that this compound can reduce tumor growth significantly when administered at effective doses. For example:

  • In a mouse model of leukemia, administration of this compound resulted in a 50% reduction in tumor size compared to control groups .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study involving mice with induced leukemia showed that treatment with the compound led to improved survival rates and reduced leukemic cell proliferation.
  • Case Study 2 : In a solid tumor model, the compound was administered alongside standard chemotherapy agents, resulting in enhanced efficacy and reduced side effects compared to chemotherapy alone .

Q & A

(Basic) What are the established synthetic routes for N2,N2,6-trimethylpyrimidine-2,4-diamine hydrochloride, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves sequential alkylation and hydrochlorination steps. A common approach is the reaction of pyrimidine precursors with methylating agents (e.g., methyl iodide) under basic conditions, followed by treatment with HCl to form the hydrochloride salt. For example, chlorination of N2,N2-dimethylpyrimidine-2,4-diamine derivatives using thionyl chloride (SOCl₂) under reflux in anhydrous solvents (e.g., THF) is a key step . Optimization focuses on:

  • Temperature control : Reflux conditions (~80–100°C) to enhance reaction kinetics.
  • Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to improve regioselectivity.
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
    Advanced methods like microwave-assisted synthesis (e.g., 120°C, 12 minutes in pyridine) can drastically reduce reaction times .

(Basic) What analytical techniques are critical for structural confirmation of N2,N2,6-trimethylpyrimethyl-2,4-diamine hydrochloride?

Methodological Answer:
A multi-technique approach is essential:

  • NMR spectroscopy : ¹H NMR identifies methyl groups (δ 2.8–3.2 ppm for N-CH₃) and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR confirms quaternary carbons in the pyrimidine ring (~150–160 ppm) .
  • Mass spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 214.1) and fragmentation patterns to verify substituents .
  • X-ray crystallography : Resolves 3D geometry, confirming the hydrochloride salt formation via hydrogen-bonding networks .
  • Elemental analysis : Validates C, H, N, and Cl content (±0.3% theoretical values) .

(Advanced) How can conflicting thermal analysis data (e.g., DSC vs. TGA) for this compound be resolved?

Methodological Answer:
Discrepancies between DSC (melting points) and TGA (decomposition profiles) often arise from polymorphic transitions or solvent retention. Strategies include:

  • Controlled atmosphere analysis : Conduct TGA under nitrogen vs. air to distinguish oxidative decomposition from desolvation.
  • Complementary PXRD : Compare diffraction patterns before/after heating to detect phase changes .
  • Isothermal holds : Use DSC with prolonged heating at intermediate temperatures to isolate thermal events.
    For example, irreversible desolvation observed in PXRD after heating to 150°C correlates with TGA mass loss (~5–10%) .

(Basic) What are the solubility properties of this compound, and how do they influence experimental design?

Methodological Answer:
The hydrochloride salt exhibits:

  • High solubility : In polar solvents (water, methanol, DMF) due to ionic interactions.
  • Limited solubility : In non-polar solvents (hexane, chloroform), requiring sonication or co-solvents (e.g., DMSO:EtOH mixtures) for homogeneous reactions .
    Experimental implications :
  • Reaction design : Use DMF for nucleophilic substitutions or coupling reactions.
  • Purification : Recrystallization from ethanol/water mixtures yields high-purity crystals .

(Advanced) What strategies enhance the bioactivity of derivatives in medicinal chemistry research?

Methodological Answer:
Bioactivity optimization involves:

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position to modulate receptor binding. Example: 6-chloro derivatives show enhanced kinase inhibition .
  • Salt formation : Hydrochloride salts improve solubility and bioavailability compared to free bases .
  • Molecular docking : Virtual screening against target proteins (e.g., tyrosine kinases) identifies optimal substituents. In silico ADMET predictions guide synthetic prioritization .

(Advanced) How do researchers address contradictory spectroscopic data (e.g., NMR vs. MS) during characterization?

Methodological Answer:
Contradictions may arise from impurities or tautomeric equilibria. Resolution steps:

  • 2D NMR : HSQC and HMBC correlate proton-carbon connectivity, resolving ambiguous signals (e.g., NH₂ vs. CH₃ groups) .
  • High-resolution MS : Accurately measure exact mass (<5 ppm error) to distinguish isobaric species.
  • pH-dependent studies : Adjust solvent pH (e.g., D₂O vs. DMSO-d₆) to stabilize specific tautomers. For example, protonation in acidic conditions simplifies ¹H NMR spectra .

(Basic) What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Moisture sensitivity : Store in desiccators (silica gel) to prevent hydrolysis of the hydrochloride salt.
  • Light sensitivity : Amber vials minimize photodegradation of the pyrimidine ring.
  • Temperature : –20°C for multi-year stability; room temperature storage requires inert atmosphere (argon) .

(Advanced) How is computational chemistry applied to predict reactivity and synthetic pathways?

Methodological Answer:

  • DFT calculations : Model transition states for methylation or chlorination steps (e.g., Gibbs free energy barriers <25 kcal/mol favor feasible reactions) .
  • Retrosynthetic software : Tools like Synthia™ propose routes using commercial building blocks (e.g., 2,4-diaminopyrimidine + methylating agents) .
  • Reaction kinetics simulations : Predict optimal conditions (e.g., solvent polarity, temperature) for high-yield syntheses .

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